

Application Notes and Protocols for Apixaban Quantification in Plasma

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Compound of Interest

Compound Name: Apixaban acid-13C,d3

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These application notes provide detailed methodologies for the preparation of plasma samples for the quantitative analysis of apixaban, a direct factor Xa inhibitor. The protocols outlined below—Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction—are widely used in bioanalytical laboratories and have been validated for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Accurate quantification of apixaban in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Sample preparation is a critical step to remove interfering substances, such as proteins and phospholipids, which can suppress the ionization of the analyte and lead to inaccurate results. The choice of sample preparation technique depends on factors such as the required sensitivity, sample throughput, and the complexity of the sample matrix. This document provides a comparative overview of the most common techniques and detailed protocols for their implementation.

Comparison of Sample Preparation Techniques

The selection of an appropriate sample preparation method is a balance between recovery, cleanliness, speed, and cost. Below is a summary of quantitative data for the three main techniques discussed.

Parameter	Protein Precipitation (PPT)	Liquid-Liquid Extraction (LLE)	Solid-Phase Extraction (SPE)
Recovery	~15-105% [1] [2] [3]	>98% [4] [5]	>73% [6] [7]
Lower Limit of Quantification (LLOQ)	1 - 9.7 ng/mL [1] [2]	1 ng/mL [4] [5]	1.01 ng/mL [6] [7]
Matrix Effect	Ion enhancement observed, but can be compensated with an internal standard [3]	No significant matrix effect observed [4] [5]	Matrix effects eliminated [7]
Throughput	High	Medium	Medium to Low
Cost	Low	Low to Medium	High
Cleanliness of Extract	Low	Medium	High

Experimental Protocols

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method suitable for high-throughput analysis. It involves the addition of a water-miscible organic solvent to the plasma sample to denature and precipitate proteins. Methanol and acetonitrile are the most commonly used solvents for apixaban extraction.[\[1\]](#)[\[2\]](#)[\[8\]](#)[\[9\]](#)

Materials:

- Human plasma with anticoagulant (e.g., K3EDTA)
- Apixaban reference standard
- Internal standard (IS), e.g., apixaban-d3 or apixaban $^{13}\text{CD}_3$ [\[1\]](#)[\[4\]](#)[\[5\]](#)
- Methanol or Acetonitrile (HPLC grade)
- Microcentrifuge tubes (1.5 mL)

- Vortex mixer
- Centrifuge

Protocol:

- Thaw frozen plasma samples at room temperature.
- Vortex the plasma sample to ensure homogeneity.[[1](#)]
- Pipette 100 μ L of the plasma sample into a 1.5 mL microcentrifuge tube.[[1](#)]
- Add 50 μ L of the internal standard solution (e.g., 1 μ g/mL apixaban-d3 in methanol).[[1](#)]
- Add 450 μ L of cold methanol (or 250 μ L of acetonitrile).[[1](#)][[10](#)] The ratio of solvent to plasma is typically 3:1 or 4.5:1 (v/v).
- Vortex the mixture for 5 minutes to ensure complete protein precipitation.[[1](#)]
- Centrifuge the tubes at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[[1](#)][[9](#)]
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE is a technique that separates compounds based on their relative solubilities in two different immiscible liquids. It generally provides a cleaner extract than PPT.

Materials:

- Human plasma with anticoagulant
- Apixaban reference standard
- Internal standard (IS), e.g., apixaban $^{13}\text{CD}_3$
- Extraction solvent (e.g., a mixture of organic solvents)
- pH adjusting solution (if necessary)

- Polypropylene tubes
- Vortex mixer
- Centrifuge
- Evaporation system (e.g., nitrogen evaporator)
- Reconstitution solvent

Protocol:

- Thaw frozen plasma samples at room temperature and vortex to mix.
- Pipette 250 μ L of the plasma sample into a polypropylene tube.[\[5\]](#)
- Add 50 μ L of the internal standard solution.[\[5\]](#)
- The specific extraction solvent and pH adjustment can vary, but a common approach involves the use of a water-immiscible organic solvent.
- Vortex the mixture vigorously for a set period (e.g., 10 minutes) to ensure thorough mixing and extraction.
- Centrifuge the tubes to separate the aqueous and organic layers.
- Carefully transfer the organic layer containing the analyte and internal standard to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can produce very clean extracts. It utilizes a solid stationary phase to retain the analyte of interest while interfering substances are washed away.

Materials:

- Human plasma with anticoagulant
- Apixaban reference standard
- Internal standard (IS), e.g., apixaban $^{13}\text{CD}_3$
- SPE cartridges (e.g., Oasis MCX)[[11](#)]
- Conditioning solvent (e.g., methanol)
- Equilibration solvent (e.g., water)
- Washing solution (e.g., methanol/water mixture)
- Elution solvent (e.g., methanol)
- Centrifuge or vacuum manifold
- Evaporation system
- Reconstitution solvent

Protocol:

- Thaw and vortex the plasma samples.
- Acidify 200 μL of the plasma sample.[[12](#)][[13](#)]
- Add the internal standard.
- Condition the SPE cartridge by passing methanol through it.
- Equilibrate the cartridge by passing water through it.
- Load the pre-treated plasma sample onto the cartridge.
- Wash the cartridge with a methanol/water solution to remove impurities.

- Elute the apixaban and internal standard from the cartridge with methanol.[7]
- Evaporate the eluate to dryness under a stream of nitrogen at 50°C.[7]
- Reconstitute the residue in 1000 µL of the mobile phase for LC-MS/MS analysis.[7]

Visualized Workflows



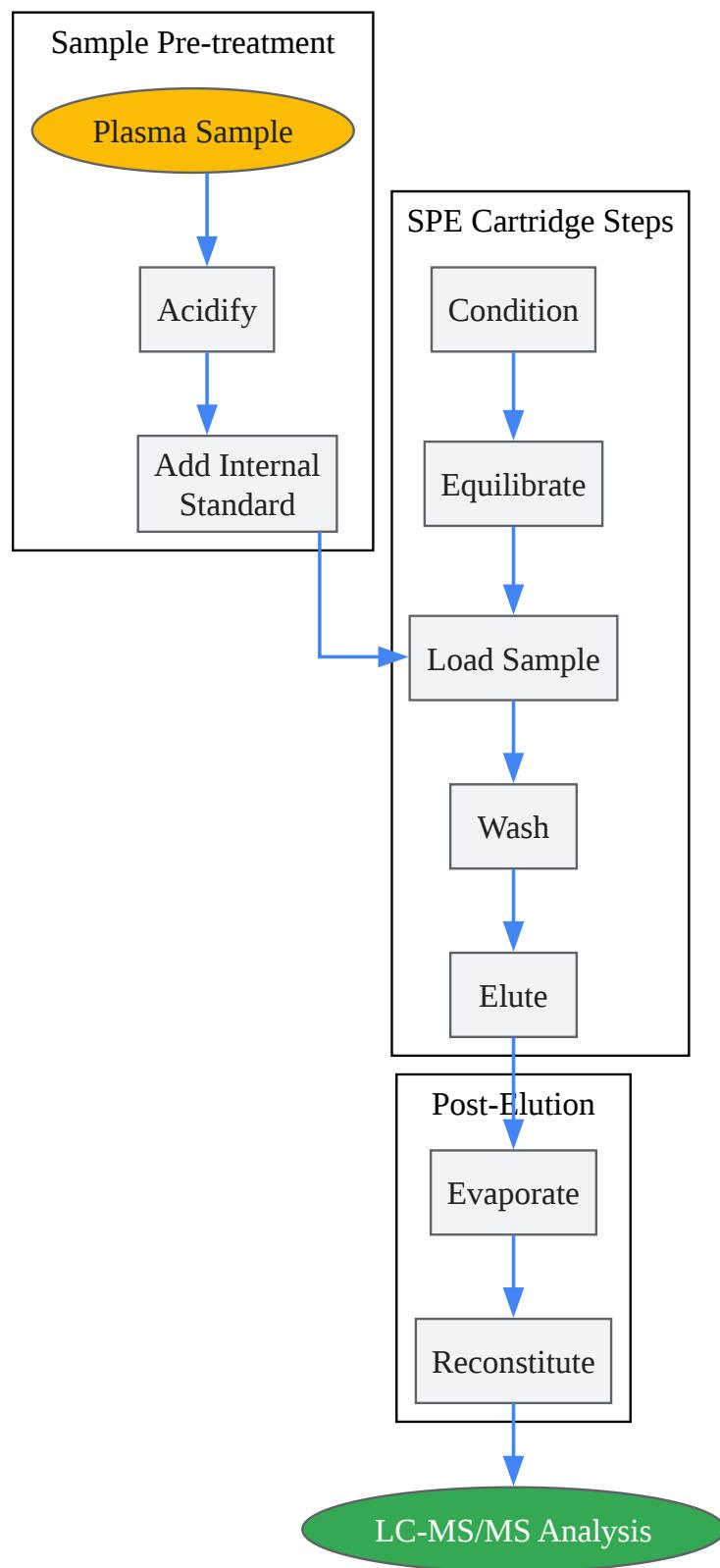
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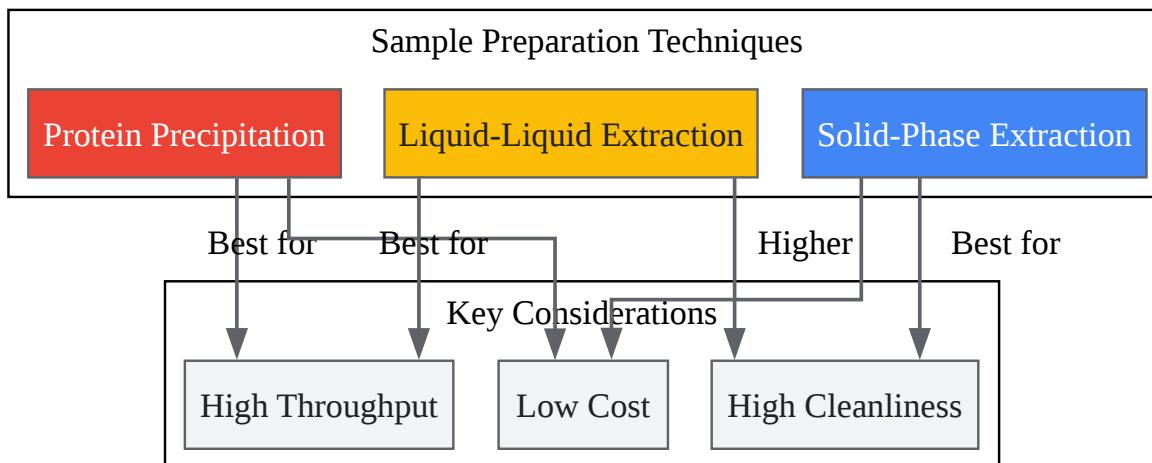
Protein Precipitation Workflow



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Liquid-Liquid Extraction Workflow

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Method Selection Guide

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